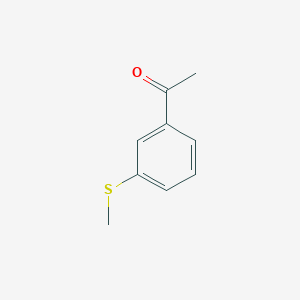
3'-(Methylthio)acetophenone
Overview
Description
3’-(Methylthio)acetophenone is a sulfur-containing organic building block. It is a key intermediate in drug synthesis . It appears as a white powder and has a molecular weight of 166.24, with the molecular formula CH3SC6H4COCH3 .
Synthesis Analysis
The industrial preparation of 3’-(Methylthio)acetophenone involves a Friedel-Crafts acylation reaction in the presence of aluminium chloride as a catalyst and acetyl chloride as an acylating agent . It can also be prepared by the acetylation reaction of thioanisole with acetic anhydride in the presence of a solid acid catalyst .Molecular Structure Analysis
The molecular structure of 3’-(Methylthio)acetophenone consists of a phenyl group (C6H5) bonded to a carbonyl group (C=O), and a methyl group (-CH3). The carbonyl function is a polar group that allows the compound to participate in hydrogen bonding and hence enhances its solubility in water .Chemical Reactions Analysis
The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry .Physical And Chemical Properties Analysis
3’-(Methylthio)acetophenone is a white powder with a melting point of 80.2-81.6 degrees Celsius . It has a molecular weight of 166.24 and a density of 1.028 g/mL at 25°C .Scientific Research Applications
Heterocyclic Synthesis
- Researchers have employed this compound in the synthesis of heterocyclic compounds. For instance, it contributes to the formation of 2,4,6-triphenylpyridine derivatives, which exhibit interesting optical and electronic properties .
Organic Teaching Experiments
- In undergraduate chemistry education, 3’-(Methylthio)acetophenone has been used as a substrate for α-substitution reactions. Students explore innovative approaches to teaching organic chemistry using this compound .
Mechanism of Action
Target of Action
Similar compounds such as acetophenone derivatives have been reported to exhibit antifungal activity . They have shown inhibitory effects against certain fungi, suggesting that fungi could be a potential target .
Mode of Action
It’s worth noting that related acetophenone derivatives have been observed to alter the permeability of the cell membrane of fungi, affecting the growth of the hyphae and leading to their death . This suggests that 3’-(Methylthio)acetophenone might interact with its targets in a similar manner.
Biochemical Pathways
Acetogens, which are anaerobic gram-positive bacteria, have a characteristic biochemical pathway of co2 reduction to acetyl-coa, termed the reductive acetyl-coa pathway or the wood‒ljungdahl pathway . This pathway is the only known pathway of CO2 fixation coupled to energy storage . Given the structural similarity, it’s possible that 3’-(Methylthio)acetophenone might interact with similar pathways.
Pharmacokinetics
The pharmacokinetic properties of a molecule are crucial for its potential as a drug . These properties determine how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted. These factors significantly impact the bioavailability of the compound and its potential therapeutic effects.
Result of Action
Related compounds, such as 2,4,6-trihydroxy-3-geranyl acetophenone, have demonstrated significant pharmacological activities against inflammation, endothelial and epithelial barrier dysfunctions, asthma, allergies, and cancer through its modulatory actions on specific molecular targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, a strain producing a high level of 3-Methylthio-1-propanol, a compound related to 3’-(Methylthio)acetophenone, was isolated from the Baijiu-producing environment . This suggests that the production of such compounds can be influenced by the specific environmental conditions in which the producing organisms are found.
Safety and Hazards
properties
IUPAC Name |
1-(3-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGDIRACIXOKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424068 | |
| Record name | 3'-(Methylthio)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(Methylthio)acetophenone | |
CAS RN |
1441-99-2 | |
| Record name | 3'-(Methylthio)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

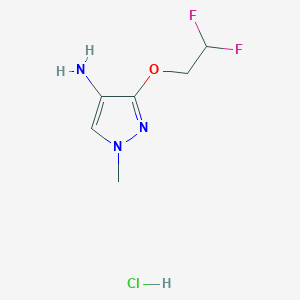
![[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3047675.png)

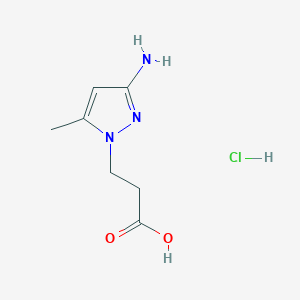
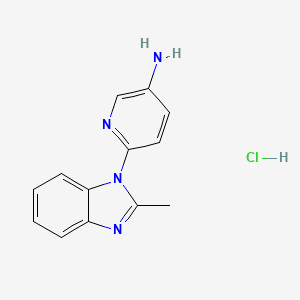


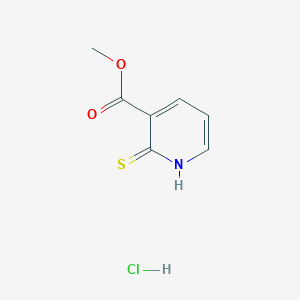
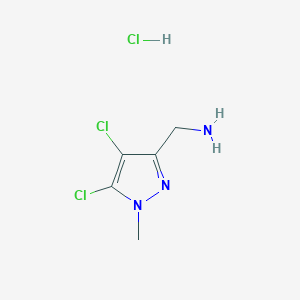
![[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B3047691.png)
![[2-(2-Pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride](/img/structure/B3047693.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine hydrochloride](/img/structure/B3047694.png)
![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B3047695.png)
![4-(([(1-Ethyl-1H-pyrazol-3-yl)methyl]amino)methyl)benzoic acid hydrochloride](/img/structure/B3047697.png)